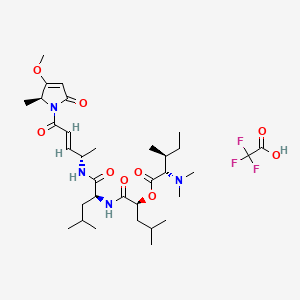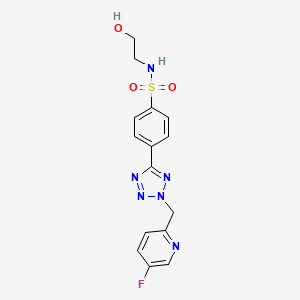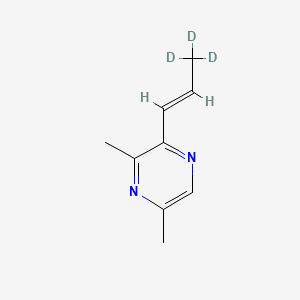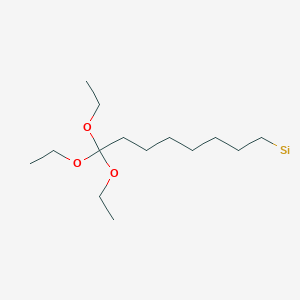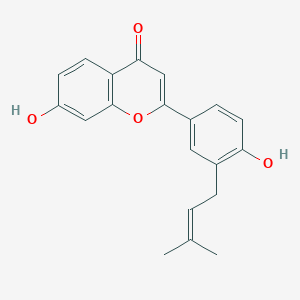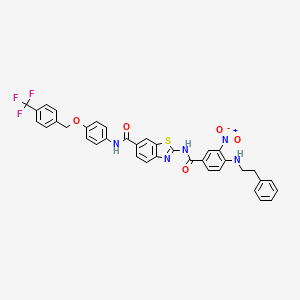
E3 ligase Ligand-Linker Conjugate 43
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 ligase Ligand-Linker Conjugate 43: is a compound that plays a crucial role in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which harnesses the cellular ubiquitin-proteasome system to degrade specific proteins. This compound consists of a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand-Linker Conjugate 43 involves several steps. Initially, the ligand for the E3 ligase is synthesized, followed by the attachment of a linker. The linker is typically introduced using primary amines and DIPEA in DMF at elevated temperatures . The final conjugate is obtained through a series of purification steps to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the required purity levels for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: E3 ligase Ligand-Linker Conjugate 43 undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: These reactions may be employed during the synthesis of the ligand or linker to achieve the desired functional groups.
Common Reagents and Conditions:
Reagents: Primary amines, DIPEA, DMF, and other organic solvents.
Conditions: Elevated temperatures, controlled pH, and inert atmosphere to prevent unwanted side reactions.
Major Products: The major product of these reactions is the this compound, which is then used in further applications such as PROTACs .
Applications De Recherche Scientifique
Chemistry: In chemistry, E3 ligase Ligand-Linker Conjugate 43 is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation .
Biology: In biological research, this compound is employed to investigate the roles of specific proteins in cellular processes by selectively degrading them. This helps in understanding protein functions and interactions .
Medicine: In medicine, this compound is used in the development of novel therapeutics for diseases such as cancer. By targeting and degrading disease-causing proteins, it offers a new approach to treatment .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development. It helps in identifying potential drug targets and in the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
E3 ligase Ligand-Linker Conjugate 43 exerts its effects by forming a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation and regulation within the cell .
Comparaison Avec Des Composés Similaires
Thalidomide: Used as a ligand in some E3 ligase conjugates.
Cereblon Ligands: Commonly used in PROTACs for targeted protein degradation.
Uniqueness: E3 ligase Ligand-Linker Conjugate 43 is unique due to its specific ligand-linker combination, which provides high affinity and specificity for the target protein and E3 ligase. This results in efficient and selective protein degradation, making it a valuable tool in research and therapeutic applications .
Propriétés
Formule moléculaire |
C25H33N5O5 |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H33N5O5/c31-14-13-27-9-11-28(12-10-27)16-17-5-7-29(8-6-17)18-1-2-19-20(15-18)25(35)30(24(19)34)21-3-4-22(32)26-23(21)33/h1-2,15,17,21,31H,3-14,16H2,(H,26,32,33) |
Clé InChI |
JYCXKXALNAZMBA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCN(CC5)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


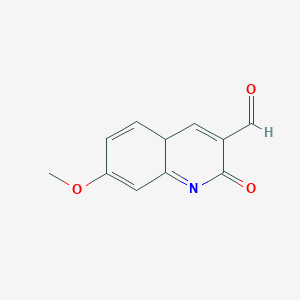
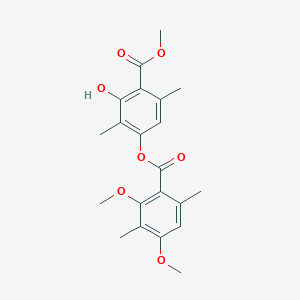
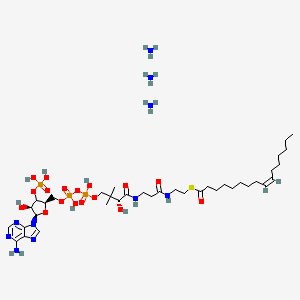

![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)
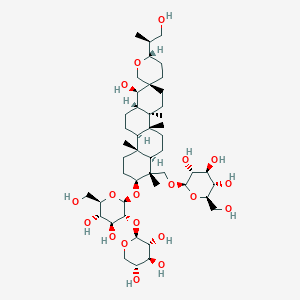
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)
